Memory Retention: Alaptide vs. Oxiracetam in Elevated Plus-Maze
In a direct head-to-head study evaluating long-term memory in female mice, both Alaptide and oxiracetam administered immediately post-training reduced the transfer latency from the open to enclosed arm on a 10-day retest, indicating enhanced memory retention [1]. The study also evaluated 21 Alaptide analogues, confirming the necessity of the specific spirocyclic structure for activity. This demonstrates that Alaptide is not a generic peptide but a compound with a validated, structure-dependent nootropic effect comparable to the established nootropic oxiracetam [1].
| Evidence Dimension | Memory retention (transfer latency reduction) |
|---|---|
| Target Compound Data | Reduced transfer latency vs. control (quantified reduction not specified in abstract) |
| Comparator Or Baseline | Oxiracetam: Reduced transfer latency vs. control |
| Quantified Difference | Both compounds showed a significant, comparable reduction in transfer latency compared to control. |
| Conditions | Female mice, elevated plus-maze, 10-day inter-session interval. |
Why This Matters
For researchers in cognitive pharmacology, this data provides a validated, peer-reviewed benchmark against a well-known nootropic agent, justifying the selection of Alaptide over uncharacterized MIF analogs for behavioral studies.
- [1] Hlinák, Z., Krejcí, I., Hynie, S., & Klenerová, V. (1996). Effect of alaptide, its analogues and oxiracetam on memory for an elevated plus-maze in mice. European Journal of Pharmacology, 314(1-2), 1-7. View Source
